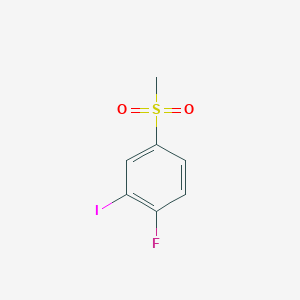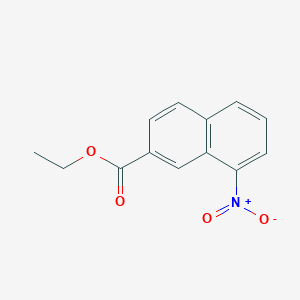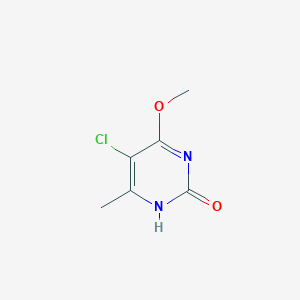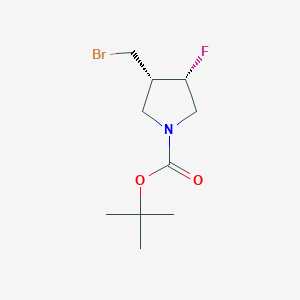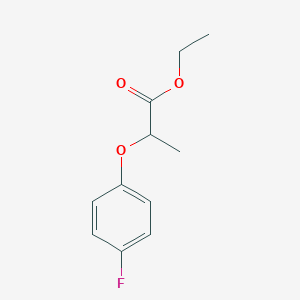
4-N-Propyl-N-(3,4,5-trimethoxybenzylidene)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-N-Propyl-N-(3,4,5-trimethoxybenzylidene)aniline is an organic compound with the molecular formula C19H23NO3. It is characterized by the presence of a propyl group attached to the nitrogen atom and a trimethoxybenzylidene group attached to the aniline ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-N-Propyl-N-(3,4,5-trimethoxybenzylidene)aniline typically involves the condensation reaction between 4-propylaniline and 3,4,5-trimethoxybenzaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-N-Propyl-N-(3,4,5-trimethoxybenzylidene)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nitrating agents are employed under various conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Substituted aromatic compounds with various functional groups.
Aplicaciones Científicas De Investigación
4-N-Propyl-N-(3,4,5-trimethoxybenzylidene)aniline has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Mecanismo De Acción
The mechanism of action of 4-N-Propyl-N-(3,4,5-trimethoxybenzylidene)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. It may also interfere with cellular signaling pathways, leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
- N’3-(3,4,5-trimethoxybenzylidene)pyridine-3-carbohydrazide
- n-Propyl 3,4,5-trihydroxybenzoate
- Other benzylidene aniline derivatives
Uniqueness
4-N-Propyl-N-(3,4,5-trimethoxybenzylidene)aniline is unique due to the presence of both the propyl and trimethoxybenzylidene groups, which confer specific chemical and biological properties.
Propiedades
Número CAS |
151221-95-3 |
|---|---|
Fórmula molecular |
C19H23NO3 |
Peso molecular |
313.4 g/mol |
Nombre IUPAC |
N-(4-propylphenyl)-1-(3,4,5-trimethoxyphenyl)methanimine |
InChI |
InChI=1S/C19H23NO3/c1-5-6-14-7-9-16(10-8-14)20-13-15-11-17(21-2)19(23-4)18(12-15)22-3/h7-13H,5-6H2,1-4H3 |
Clave InChI |
QSIMKGFSGDCQSI-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=CC=C(C=C1)N=CC2=CC(=C(C(=C2)OC)OC)OC |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details


Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




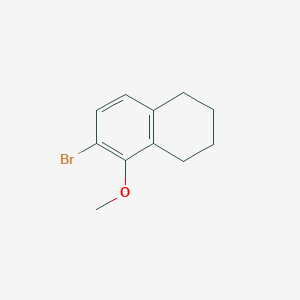
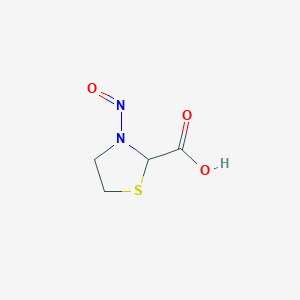
![4-[(2S,5R)-2,5-dimethylpiperazin-1-yl]-2,6-difluorobenzonitrile](/img/structure/B8566728.png)
![Diethyl [(3-aminopropane-1-sulfonyl)amino]propanedioate](/img/structure/B8566731.png)
![1-[(Chlorocarbonyl)oxy]ethyl Isobutyrate](/img/structure/B8566733.png)
![4-{[12-(Acryloyloxy)dodecyl]oxy}benzoic acid](/img/structure/B8566738.png)
